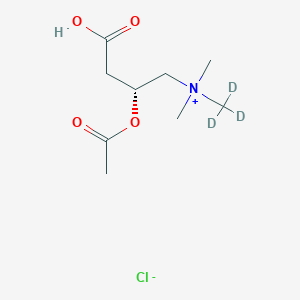

Acetyl-L-carnitine-d3 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetyl-L-carnitine-d3 (hydrochloride) is a deuterium-labeled form of Acetyl-L-carnitine hydrochloride. This compound is an acetyl ester of the amino acid L-carnitine, which is naturally found in the body and is known for its ability to cross the blood-brain barrier. Acetyl-L-carnitine-d3 (hydrochloride) is often used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-L-carnitine-d3 (hydrochloride) typically involves the acetylation of L-carnitine with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of Acetyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic purity and chemical purity. The final product is typically obtained as a white to off-white solid, which is then packaged and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:

Hydrolysis: The ester bond in Acetyl-L-carnitine-d3 can be hydrolyzed to yield L-carnitine and acetic acid.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: L-carnitine and acetic acid.

Oxidation: Various oxidized derivatives depending on the conditions used.

Substitution: Substituted acetyl-L-carnitine derivatives.

Scientific Research Applications

Acetyl-L-carnitine-d3 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as an internal standard for the quantification of L-acetylcarnitine by gas chromatography or liquid chromatography-mass spectrometry.

Biology: Studied for its role in mitochondrial function and energy metabolism.

Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and cognitive decline.

Industry: Utilized in the development of dietary supplements and pharmaceuticals.

Mechanism of Action

Acetyl-L-carnitine-d3 (hydrochloride) exerts its effects by facilitating the uptake of acetyl-CoA into mitochondria during fatty acid oxidation. This process enhances the production of acetylcholine, a neurotransmitter, and stimulates protein and membrane phospholipid synthesis. The compound also influences various molecular targets and pathways, including the upregulation of metabotropic glutamate receptor 2 via NF-κB p65 acetylation .

Comparison with Similar Compounds

Similar Compounds

Acetyl-L-carnitine hydrochloride: The non-deuterated form of Acetyl-L-carnitine-d3 (hydrochloride).

L-carnitine: The parent compound without the acetyl group.

Propionyl-L-carnitine: Another esterified form of L-carnitine with a propionyl group instead of an acetyl group.

Uniqueness

Acetyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in analytical studies involving mass spectrometry. The deuterium atoms provide a distinct mass shift, allowing for precise quantification and tracking of the compound in biological systems .

Properties

Molecular Formula |

C9H18ClNO4 |

|---|---|

Molecular Weight |

242.71 g/mol |

IUPAC Name |

[(2R)-2-acetyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3; |

InChI Key |

JATPLOXBFFRHDN-WVKKGGDISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C.[Cl-] |

Canonical SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.